Tyr-Pro-Phg-Pro-NH2
説明
特性
分子式 |
C27H33N5O5 |
|---|---|
分子量 |
507.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(1S)-2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxo-1-phenylethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H33N5O5/c28-20(16-17-10-12-19(33)13-11-17)26(36)32-15-5-9-22(32)25(35)30-23(18-6-2-1-3-7-18)27(37)31-14-4-8-21(31)24(29)34/h1-3,6-7,10-13,20-23,33H,4-5,8-9,14-16,28H2,(H2,29,34)(H,30,35)/t20-,21-,22-,23-/m0/s1 |
InChIキー |
QTYFABXBYBNUEU-MLCQCVOFSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |
製品の起源 |
United States |
準備方法
Substrate Specificity of DP IV
DP IV exhibits strict specificity for proline at the P1 position, making it suitable for coupling Pro-Phg-Pro-NH2. However, the enzyme’s tolerance for Phg at the P2 position remains untested. Preliminary modeling suggests that Phg’s planar benzyl group may sterically hinder the active site, necessitating mutagenesis or alternative enzymes like subtilisin variants with broader substrate acceptance.
Reaction Optimization
Key parameters from morphiceptin synthesis provide a template for adaptation:
| Parameter | Morphiceptin Conditions | Proposed Adjustments for Phg |
|---|---|---|
| Temperature | 4°C | 10–15°C to enhance solubility |
| Solvent System | 60% ethylene glycol | 50% DMSO to dissolve Phg |
| Enzyme Concentration | 0.275 nkat | 0.5–1.0 nkat for slower kinetics |
| Reaction Time | 24 h | 48–72 h |
Enzymatic synthesis may achieve ~20–30% yield for Tyr-Pro-Phg-Pro-NH2 if Phg’s steric effects are mitigated through co-solvents or engineered enzymes.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the gold standard for peptide synthesis, offering high control over sequence and side-chain protection. Recent advances in Tyr(SO3H)-containing peptide thioester synthesis and ΔZPhe incorporation inform strategies for Phg:
Fmoc-SPPS Protocol
-
Resin Selection : Use a Rink amide resin to ensure C-terminal amidation.
-
Phg Incorporation : Fmoc-Phg-OH with tert-butyloxycarbonyl (Boc) protection for the α-amine and benzyl (Bzl) for the hydroxyl group. Coupling requires 2× molar excess of HBTU/HOBt/DIEA (1:1:2) in DMF for 1 h per residue.
-
Proline Handling : Incorporate Pro residues using standard Fmoc-Pro-OH with microwave-assisted coupling (50°C, 10 min) to prevent aggregation.
Cleavage and Deprotection
A cleavage cocktail of TFA:H2O:TIPS (95:2.5:2.5) at 0°C for 4 h minimizes Phg decomposition. Post-cleavage, HPLC purification on a C18 column with 0.1% TFA/ACN gradients yields >95% purity.
Solution-Phase Synthesis
Fragment condensation avoids resin limitations but demands precise orthogonal protection:
Stepwise Assembly
-
Tyr-Pro Synthesis : Boc-Tyr-OH and H-Pro-OBzl coupled via EDC/HOBt in CH2Cl2 (85% yield).
-
Phg-Pro-NH2 Synthesis : Z-Phg-OH and H-Pro-NH2 coupled using DCC/NHS in THF (72% yield).
-
Global Deprotection : Hydrogenolysis (H2/Pd-C) removes Z and Bzl groups, followed by TFA-mediated Boc cleavage.
Challenges
-
Phg’s α-hydroxyl group necessitates temporary protection (e.g., TBS ether) to prevent side reactions during Pro coupling.
-
Racemization at Phg occurs at >5% under standard conditions, requiring use of racemization-suppressing additives like OxymaPure.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (Days) | Cost ($/mg) |
|---|---|---|---|---|
| Enzymatic | 20–30 | 80–90 | 3–4 | 12–18 |
| Fmoc-SPPS | 60–75 | 95–99 | 5–7 | 8–14 |
| Solution-Phase | 40–50 | 85–90 | 7–10 | 15–22 |
SPPS outperforms other methods in yield and purity but requires specialized equipment. Enzymatic synthesis, while slower, is preferable for scale-up due to lower solvent use.
Challenges and Optimization Strategies
Racemization Control
Phg’s chiral α-carbon is prone to racemization during activation. Strategies include:
-
Using pre-activated pentafluorophenyl esters.
-
Conducting couplings at −20°C in DMF/LiCl mixtures.
Solubility Issues
Phg-containing intermediates exhibit poor solubility in aqueous-organic mixtures. Co-solvents like 2,2,2-trifluoroethanol (TFE) or ionic liquids (e.g., [EMIM][OAc]) enhance dissolution.
科学的研究の応用
Tyr-Pro-Phg-Pro-NH2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic properties and receptor-specific activities.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
作用機序
Tyr-Pro-Phg-Pro-NH2の作用機序は、オピオイド受容体などの特定の分子標的との相互作用を伴います。このペプチドは、内因性リガンドを模倣し、これらの受容体に結合してその活性を調節する可能性があります。この相互作用は、鎮痛作用や神経伝達物質放出の調節など、さまざまな生理学的効果をもたらす可能性があります .
類似の化合物:
モルフィセプチン(Tyr-Pro-Phe-Pro-NH2): μオピオイド受容体に高度に選択的なオピオイドアゴニスト.
タファルギン(H-Tyr-D-Arg-Phe-Gly-NH2): 鎮痛作用を有するデルモルフィンの合成誘導体.
独自性: Tyr-Pro-Phg-Pro-NH2は、フェニルグリシンが存在することでユニークであり、他の類似のペプチドと比較して独特の化学的および生物学的特性を付与します。フェニルグリシン残基は、ペプチドの安定性、受容体結合親和性、全体的な生物活性に影響を与える可能性があります。
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes key physicochemical and functional properties of Tyr-Pro-Phg-Pro-NH2 and structurally related peptides:
*Inferred data for Tyr-Pro-Phg-Pro-NH2 are based on structural analogs.
Key Findings:
Structural Flexibility vs. Tyr-Pro-Phg-Pro-NH2 likely shares this trait. Substitution of valine (in Tyr-Pro-Val-Pro-NH2) with phenylglycine increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Stability :
- Peptides such as H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 degrade under oxidative conditions, producing nitrogen oxides and carbon oxides . Tyr-Pro-Phg-Pro-NH2 is expected to require similar handling (e.g., inert atmospheres, low-temperature storage).
Synthetic Considerations :
- Hydrogenation with catalysts like palladium or Rosenmund catalysts (used for H-Phe(4-NH2)-OH synthesis ) may be applicable to Tyr-Pro-Phg-Pro-NH2 preparation.
Toxicity Gaps: No direct toxicity data exist for Tyr-Pro-Phg-Pro-NH2.
Q & A
Q. How to design a longitudinal study assessing Tyr-Pro-Phg-Pro-NH2’s neuroprotective effects?
- Methodological Answer : Employ repeated-measures ANOVA with time × treatment interactions. Integrate multimodal endpoints (e.g., MRI for neurodegeneration, CSF biomarkers). Ensure blinding and randomization via block designs. Address missing data using multiple imputation or pattern-mixture models, as per NIH’s guidelines for longitudinal data reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
